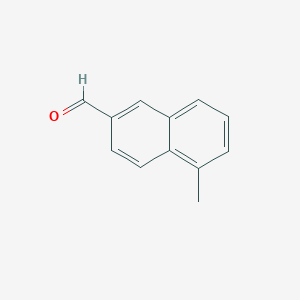

5-Methylnaphthalene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRZRPWUZLWUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542311 | |

| Record name | 5-Methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102606-09-7 | |

| Record name | 5-Methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 5 Methylnaphthalene 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 5-Methylnaphthalene-2-carbaldehyde. emerypharma.comweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework. emerypharma.comunivie.ac.at

1D NMR Techniques: ¹H and ¹³C NMR

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. weebly.com For a compound like this compound, distinct signals are expected for the aldehydic proton, the aromatic protons on the naphthalene (B1677914) ring, and the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. weebly.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. np-mrd.org

2D NMR Techniques: COSY, HSQC, and HMBC

To resolve ambiguities and establish detailed connectivity, 2D NMR techniques are employed. emerypharma.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comresearchgate.net It helps in tracing out the spin systems within the molecule, for instance, the coupled protons on the naphthalene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. e-bookshelf.deresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). e-bookshelf.deresearchgate.net It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. researchgate.net

A study on a related methylnaphthalene derivative provided the following representative NMR data, which can be used as a reference for interpreting the spectra of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Methylnaphthalene Derivative

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

|---|---|

| δ 7.84 – 7.75 (m, 3H) | δ 135.38 |

| δ 7.66 (s, 1H) | δ 133.66 |

| δ 7.50 – 7.38 (m, 3H) | δ 131.70 |

| δ 2.51 (s, 3H) | δ 128.08 |

| δ 127.66 | |

| δ 127.57 | |

| δ 127.20 | |

| δ 126.81 | |

| δ 125.83 | |

| δ 124.92 | |

| δ 21.66 |

Data sourced from a study on a related methylnaphthalene derivative. rsc.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable for the analysis of this compound and its derivatives. hpst.czrsc.org

GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. pjps.pk Electron Ionization (EI) is a common ionization method used in GC-MS, which can lead to extensive fragmentation. pjps.pk The resulting mass spectrum shows a molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks. For an aldehyde, characteristic fragmentation patterns include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

LC-MS/MS Analysis

LC-MS/MS couples liquid chromatography with tandem mass spectrometry, which is particularly useful for analyzing less volatile or thermally labile compounds. researchgate.netnih.gov Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS, which typically results in a protonated molecule [M+H]⁺ or other adducts. nih.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented by collision-induced dissociation (CID) to produce product ions. scispace.com This process provides detailed structural information and enhances the selectivity and sensitivity of the analysis. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 171.08045 | 132.6 |

| [M+Na]⁺ | 193.06239 | 142.4 |

| [M-H]⁻ | 169.06589 | 137.8 |

| [M+NH₄]⁺ | 188.10699 | 154.6 |

| [M+K]⁺ | 209.03633 | 139.0 |

Data predicted using CCSbase. uni.lu

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.com These two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. spectroscopyonline.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. spectroscopyonline.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic ring and the methyl group, the C=O stretching of the aldehyde, and the C=C stretching of the naphthalene ring.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. spectroscopyonline.com For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. spectroscopyonline.com Raman spectroscopy is particularly useful for identifying non-polar functional groups and skeletal vibrations. In the case of this compound, the C=C bonds of the naphthalene ring would be expected to show strong Raman signals.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands. nepjol.infomdpi.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Methyl C-H | Stretching | 2975-2850 | IR, Raman |

| Aldehyde C=O | Stretching | 1715-1680 | IR |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties. jasco-global.com

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy excited states. jasco-global.com The absorption spectrum is a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). researchgate.net For conjugated aromatic systems like this compound, the π → π* transitions of the naphthalene ring are expected to give rise to strong absorption bands in the UV region. science-softcon.de

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited state to the ground state. jasco-global.com The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by the emission maximum (λem). jasco-global.com The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. mdpi.com The photophysical properties of naphthalene derivatives can be sensitive to their environment, such as solvent polarity. nih.gov

Table 4: Representative Photophysical Data for a Naphthalene Derivative

| Solvent | λabs (nm) | λem (nm) | Φf |

|---|---|---|---|

| Dichloromethane | 425 | 428 | - |

| Toluene | - | 425 | - |

| Methanol (B129727) | - | 428 | - |

Data sourced from a study on a related compound. rsc.org

X-ray Diffraction Studies for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would provide definitive information about the planarity of the naphthalene ring system, the orientation of the aldehyde and methyl groups relative to the ring, and the intermolecular interactions, such as packing forces and potential hydrogen bonding, in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and for correlating its structure with its observed chemical and physical properties.

Computational and Theoretical Chemistry Applied to 5 Methylnaphthalene 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to determining the electronic structure and molecular properties of organic compounds. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. For 5-Methylnaphthalene-2-carbaldehyde, these calculations can predict key parameters that govern its behavior.

Detailed research findings on analogous molecules, such as various naphthalene (B1677914) derivatives, demonstrate that DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) provide reliable data on molecular geometry and electronic properties. researchgate.netresearchgate.net Calculations would reveal the distribution of electron density, showing the electron-withdrawing nature of the carbaldehyde group and the electron-donating effect of the methyl group on the naphthalene ring system.

Key molecular properties derived from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Dipole Moment: This calculation quantifies the polarity of the molecule, which influences its solubility and intermolecular interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.net

Below is an interactive table illustrating the types of molecular properties that would be calculated for this compound, with example values based on typical calculations for similar aromatic aldehydes.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (oxidation potential) |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons (reduction potential) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Measures molecular polarity, affecting physical properties |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released when an electron is added |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient structures like transition states. For this compound, this could involve studying reactions such as oxidation, reduction, or nucleophilic addition to the carbonyl group.

Studies on the oxidation of naphthalene and other aromatic aldehydes show that such investigations typically use DFT to locate the transition state structures and calculate the activation energy barriers. researchgate.netresearchgate.netrsc.org For instance, the oxidation of the aldehyde group could proceed through a hydrogen abstraction mechanism by radicals like the hydroxyl radical (•OH). researchgate.netnih.gov Computational methods can determine the activation energy for this process, indicating its feasibility. researchgate.net

The key steps in a theoretical investigation of a reaction mechanism would include:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculation: These calculations confirm that reactants and products are energy minima (no imaginary frequencies) and that a transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

These studies provide invaluable insights into reaction kinetics and selectivity, explaining why a reaction favors a particular pathway over another. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. nih.gov For this compound, a key area of study would be the conformational freedom of the carbaldehyde group relative to the rigid naphthalene ring.

The primary conformational variable is the dihedral angle defined by the atoms of the C(ring)-C(aldehyde)-C=O bond. MD simulations can explore the potential energy surface associated with the rotation around this C-C single bond to identify the most stable conformers. While specific MD studies on this compound are not available, analysis of related substituted naphthalenes shows that steric and electronic factors dictate conformational preferences. mdpi.comresearchgate.net The interaction between the aldehyde group and the peri-hydrogen atom on the naphthalene ring would be a significant factor in determining the rotational barrier and the equilibrium geometry.

MD simulations are also used to study intermolecular interactions in a condensed phase (liquid or solid). By simulating a system containing many molecules of this compound, one can observe how they pack and interact, providing insights into properties like boiling point, density, and crystal structure. rsc.org

Predictive Modeling of Spectroscopic Signatures

Computational chemistry is widely used to predict various spectroscopic signatures, which is crucial for structure elucidation and the interpretation of experimental data. DFT calculations can accurately predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. ruc.dkdtic.milyoutube.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. dtic.mil These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, characteristic frequencies such as the C=O stretch of the aldehyde, the C-H stretches of the aromatic ring and methyl group, and the ring vibrations can be predicted. Comparing calculated spectra with experimental data helps in assigning the observed bands. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.netacs.org These calculations can help assign peaks in an experimental NMR spectrum, resolve ambiguities in complex structures, and study conformational equilibria. rsc.org

The table below shows illustrative predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, based on calculations performed on analogous structures. acs.org

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Rationale |

| Aldehyde Carbonyl (C=O) | 192.5 | Highly deshielded due to the electronegative oxygen atom. acs.org |

| Naphthalene C2 (C-CHO) | 135.0 | Attached to the electron-withdrawing aldehyde group. |

| Naphthalene C5 (C-CH₃) | 138.0 | Attached to the electron-donating methyl group. |

| Methyl Carbon (CH₃) | 21.0 | Typical range for an aromatic methyl group. |

In Silico Approaches for Reactivity Prediction and Design of New Transformations

In silico methods encompass a range of computational techniques used to predict the chemical and biological properties of molecules, thereby guiding experimental work. ljmu.ac.uk For this compound, these approaches can be used to predict its reactivity in various chemical environments or to design new synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. nih.gov QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. nih.govnih.gov For a set of substituted naphthalenes, a QSAR model could be developed to predict properties like toxicity or reactivity. researchgate.netunlp.edu.ar The model would use computationally derived descriptors for this compound, such as electronic parameters (HOMO/LUMO energies), topological indices, and steric descriptors, to predict its activity. nih.gov

Furthermore, computational tools can aid in the design of new chemical transformations. By modeling reaction pathways and transition states, chemists can screen potential catalysts or reaction conditions in silico to identify the most promising routes for converting this compound into other valuable compounds. nih.govbiorxiv.org This approach accelerates the discovery process and reduces the need for extensive, time-consuming laboratory experiments.

Synthetic Utility and Emerging Research Applications of 5 Methylnaphthalene 2 Carbaldehyde

Role as a Versatile Synthetic Building Block

5-Methylnaphthalene-2-carbaldehyde serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its naphthalene (B1677914) core and reactive aldehyde group make it a valuable precursor for creating intricate molecular architectures with applications in medicinal chemistry and materials science.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Their Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. bkcc.ac.in this compound is a valuable starting material for the synthesis of more complex PAHs. nih.govacs.org The reactivity of the aldehyde group allows for its participation in various carbon-carbon bond-forming reactions, enabling the construction of larger, more elaborate fused-ring systems. These reactions can be directed to specific positions on the naphthalene ring, offering a degree of control over the final structure of the PAH. nih.gov The synthesis of these complex PAHs is significant for research in materials science and for studying the properties of extended π-conjugated systems. nih.govacs.org

Construction of Diverse Heterocyclic Systems (e.g., naphthyridines, oxazolines, pyrazolones)

The aldehyde functionality of this compound makes it a key reactant in the synthesis of various heterocyclic compounds.

Naphthyridines: Naphthyridines are nitrogen-containing heterocyclic compounds with a core structure composed of two fused pyridine (B92270) rings. nih.gov They are important scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov The synthesis of naphthyridine derivatives can be achieved through various methods, including the Skraup synthesis, which involves the reaction of an aminopyridine with a carbonyl compound. nih.govgoogle.com While direct synthesis of naphthyridines from this compound is not explicitly detailed in the provided results, the general synthetic strategies for naphthyridines often utilize aldehyde precursors. nih.govgoogle.comasianpubs.org

Oxazolines: Oxazolines are five-membered heterocyclic compounds containing both oxygen and nitrogen. nih.govorganic-chemistry.org They are found in numerous biologically active natural products and are also used as ligands in asymmetric catalysis. nih.govmdpi.com A common method for synthesizing oxazolines involves the reaction of an aldehyde with a 2-aminoalcohol. organic-chemistry.orgmdpi.com This reaction can be promoted by various reagents to facilitate the cyclization and dehydration steps. mdpi.com

Pyrazolones: Pyrazolones are five-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. jocpr.comsemanticscholar.org They are known to exhibit a range of biological activities and are used in the development of pharmaceuticals. jocpr.comekb.eg The synthesis of pyrazolone (B3327878) derivatives often involves the condensation of a β-ketoester with a hydrazine, or the reaction of an aldehyde with a pyrazolone precursor. semanticscholar.orgekb.eg For instance, Knoevenagel condensation of an aldehyde with a compound like 3-methyl-1-phenylpyrazol-5-one can yield various substituted pyrazolones. ekb.eg

Precursor for Advanced Materials and Functional Molecules (e.g., fluorescent probes, organic semiconductors)

The unique photophysical and electronic properties of the naphthalene scaffold make this compound a valuable precursor for the development of advanced materials.

Fluorescent Probes: Fluorescent probes are molecules that can be used to detect and visualize specific analytes in biological and chemical systems. researchgate.net The naphthalene moiety is known for its fluorescent properties. a2bchem.com By chemically modifying this compound, it is possible to create new fluorescent probes. The aldehyde group provides a reactive handle for attaching the probe to other molecules or for introducing functional groups that modulate its fluorescence in response to a specific target. nih.govnih.gov

Organic Semiconductors: Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. google.com They are of interest for applications in flexible electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). google.comrsc.org Polycyclic aromatic hydrocarbons, including naphthalene derivatives, are often used as the core of organic semiconductor molecules. d-nb.info The extended π-system of the naphthalene ring facilitates charge transport. The aldehyde group of this compound can be used to synthesize larger conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, which are common strategies for building organic semiconductor molecules. rsc.org

Contributions to Environmental Chemistry Research

The study of naphthalene derivatives like this compound is crucial for understanding their impact on the environment, particularly in the atmosphere.

Studies on Atmospheric Photochemistry and Secondary Organic Aerosol (SOA) Formation Mechanisms involving Naphthalene Derivatives

Naphthalene and its derivatives, including methylnaphthalenes, are significant precursors to the formation of secondary organic aerosols (SOA) in the atmosphere. copernicus.orgescholarship.org SOA is formed from the atmospheric oxidation of volatile organic compounds (VOCs) and has implications for air quality, climate, and human health. scholaris.ca

The photooxidation of naphthalene and alkylnaphthalenes, such as 1- and 2-methylnaphthalene (B46627), has been studied to understand the mechanisms of SOA formation. copernicus.orgescholarship.org These studies have shown that the SOA yields from the photooxidation of methylnaphthalenes can be substantial and are influenced by factors such as the concentration of nitrogen oxides (NOx). copernicus.orgescholarship.org The atmospheric chemistry of these compounds involves complex reaction pathways that can lead to the formation of low-volatility products that partition into the aerosol phase. copernicus.org Understanding the role of specific naphthalene derivatives is essential for accurately modeling atmospheric processes and the formation of particulate matter. acs.org

Development of Catalytic Systems and Ligand Design in Organic Reactions

The structural features of this compound make it a candidate for use in the development of new catalytic systems and as a building block for designing ligands for catalysis. The naphthalene scaffold can provide a rigid and well-defined framework for positioning catalytic sites or coordinating to metal centers.

The aldehyde group can be transformed into various functional groups that can act as ligands for metal catalysts. psu.eduresearchgate.netrasayanjournal.co.in For example, it can be converted to an imine through condensation with a primary amine, creating a Schiff base ligand. bohrium.com These ligands can then be used to form metal complexes with a range of catalytic activities. The steric and electronic properties of the 5-methylnaphthalene group can influence the selectivity and efficiency of the resulting catalyst. d-nb.info

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.